1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWMBJRLAZHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Approach
- The core pyrazolo[3,4-d]pyrimidin-4-one structure is commonly synthesized by condensation of hydrazine derivatives with 4,6-dichloropyrimidine-5-carbaldehyde or related pyrimidine precursors.
- Hydrazine monohydrate reacts with the aldehyde to form the pyrazole ring fused to the pyrimidine.
- The 2,3-dimethylphenyl substituent is introduced either by nucleophilic substitution on the pyrimidine ring or by using appropriately substituted hydrazine or phenyl precursors.
This approach was exemplified in related compounds where 4,6-dichloropyrimidine derivatives underwent cycloaddition with hydrazine, followed by nucleophilic substitution and methylation steps to yield pyrazolo[3,4-d]pyrimidine analogs.
Nucleophilic Aromatic Substitution and Alkylation
- After formation of the fused ring system, substitutions at the nitrogen or carbon atoms are achieved through alkylation or arylation.
- For example, methylation of the N1 position using iodomethane in the presence of sodium hydride has been reported to enhance biological activity in related compounds.
- Phenyl isothiocyanates or phenyl isocyanates are used to introduce urea or thiourea functionalities in analog synthesis, which can be adapted for the 2,3-dimethylphenyl substituent introduction.
Eco-Friendly Microwave-Assisted Synthesis
- An eco-friendly protocol using microwave irradiation has been developed for related pyrazolo-fused heterocycles, providing operational simplicity, cleaner reactions, and easier work-up compared to traditional methods.
- This method involves microwave-assisted cyclization and condensation reactions, increasing yields and reducing reaction times.
- Although this exact method is reported for pyrazolo[4,3-e]triazin-5(6H)-one derivatives, its principles can be adapted for pyrazolo[3,4-d]pyrimidin-4-one synthesis, including the 1-(2,3-dimethylphenyl) substituted variant.
Representative Synthetic Scheme (Generalized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine precursor preparation | Starting from 2,4,6-trichloropyridine or analogs | Formation of chloropyrimidine intermediate |
| 2 | Cycloaddition | Hydrazine monohydrate + pyrimidine aldehyde | Formation of pyrazolo[3,4-d]pyrimidine core |
| 3 | Nucleophilic substitution | 2,3-dimethylphenyl hydrazine or amine derivative | Introduction of 2,3-dimethylphenyl substituent |
| 4 | Alkylation/Methylation | Iodomethane/NaH or similar reagents | N1-methylation or other alkyl substitutions |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Research Findings on Preparation and Activity Correlation
- Studies have shown that modifications at the N1 position of the pyrazolo[3,4-d]pyrimidine core influence biological activity significantly. For instance, N1-methylation enhances inhibitory activity against kinases such as BRAF V600E.
- The electronic and steric properties of the 2,3-dimethylphenyl substituent affect the compound’s binding affinity and pharmacological profile.
- Synthetic analogs prepared via the described methods exhibit promising enzyme inhibition and anticancer activities, validating the synthetic strategies.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Scientific Research Applications
1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a kinase inhibitor, which is important in the regulation of various cellular processes.
Medicine: Due to its kinase inhibitory activity, it has potential therapeutic applications in cancer treatment.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits kinase inhibitory activity but has a different substitution pattern.
Thioglycoside derivatives: These compounds have been designed as novel CDK2 targeting compounds and show significant cytotoxic activities against various cancer cell lines.
Biological Activity
1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H13N5O
- CAS Number : 1105189-56-7
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. In particular, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : These compounds may act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
Studies have demonstrated that pyrazolo compounds possess antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:
- Antibacterial and Antifungal Effects : Similar compounds have shown effectiveness against a range of bacteria and fungi . The mechanism often involves disruption of cellular processes in microbial cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Compounds in this class have been identified as potent inhibitors of DHODH, which is involved in pyrimidine metabolism. This inhibition can lead to reduced viral replication and has implications for treating viral infections .
Study 1: Anticancer Efficacy
In a study published in Molecules, a series of phenylpyrazolo[3,4-d]pyrimidine derivatives were tested for their anticancer effects. One derivative showed an IC50 value of 0.3 µM against EGFR, indicating high potency. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells .
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of various pyrazolo derivatives against common pathogens. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Q & A
What are the most reliable synthetic routes for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized for high yields?
Basic Research Focus
The compound is synthesized via cyclization reactions using substituted pyrazole precursors. A validated method involves heating 5-aminopyrazole-4-carboxylates with formamide at elevated temperatures (70–100°C) for 48–72 hours under reflux, achieving yields >85% . Optimization includes microwave-assisted synthesis to reduce reaction time (e.g., 2–4 hours) and ultrasonic-assisted cycloaddition for regioselective product formation . Key parameters:
- Solvent choice : Dimethylformamide (DMF) or isopropyl alcohol for stability.
- Catalysts : Triethylamine or NaHCO₃ for pH control.
- Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .
How can researchers resolve contradictions in reported solubility data for pyrazolo[3,4-d]pyrimidin-4-one derivatives?
Advanced Research Focus
Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from structural variations (e.g., substituents at N1/C6). Methodological recommendations:
- Experimental validation : Use shake-flask method with HPLC quantification (C18 column, UV detection at 254 nm) .
- Computational modeling : Apply Hansen solubility parameters (HSPiP software) to predict solvent compatibility based on substituent polarity .
- Case study : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show reduced aqueous solubility (logP ~2.5) compared to methoxy-substituted analogs (logP ~1.8) .
What strategies are effective for characterizing the regiochemistry of N-substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives?
Basic Research Focus
Regiochemical assignment is critical for biological activity. Use:
- NMR spectroscopy :
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., N1 vs. N2 alkylation) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 261.12 for C₁₁H₁₀ClN₄O) .
How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s potential as a PDE9 inhibitor?
Advanced Research Focus
PDE9 inhibition correlates with cognitive enhancement. SAR protocols:
- Core modifications : Introduce methyl groups at C2/C3 (2,3-dimethylphenyl) to enhance binding affinity (IC₅₀ < 50 nM) .
- Substituent screening : Test thioether (e.g., HS38) or hydroxyethyl (HS43) groups at C6 for improved blood-brain barrier permeability .
- In vitro assays :
What experimental approaches are recommended to address conflicting reports on the compound’s anticancer activity?
Advanced Research Focus
Contradictory results (e.g., IC₅₀ variability across cancer lines) require:
- Standardized assays : Use MTT/WST-1 protocols on authenticated cell lines (e.g., NCI-60 panel) with 72-hour exposure .
- Mechanistic studies :
- Kinase profiling : Screen against CDK2/EGFR using competitive binding assays (Caliper LabChip) .
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- In vivo validation : Xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring (plasma t₁/₂ ≥ 4 hours) .
How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
Advanced Research Focus
Degradation issues (e.g., hydrolysis at C4=O):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
